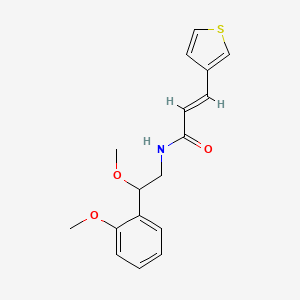

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-20-15-6-4-3-5-14(15)16(21-2)11-18-17(19)8-7-13-9-10-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGYCSQXCFMAAJ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C=CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(CNC(=O)/C=C/C2=CSC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide, with the CAS number 1799263-34-5, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is with a molecular weight of 317.4 g/mol. Its structure includes a thiophene ring and methoxy groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₉NO₃S |

| Molecular Weight | 317.4 g/mol |

| CAS Number | 1799263-34-5 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various acrylamide derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Minimum Inhibitory Concentration (MIC) values for related compounds have shown promising results:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Staphylococcus epidermidis |

These values indicate that the compounds exhibit potent antibacterial effects, suggesting that this compound may share similar properties.

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For example, related derivatives have shown IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition . This suggests that this compound may also function through similar pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of new compounds. The presence of electron-donating groups, such as methoxy groups in the para position, has been linked to increased activity against specific pathogens .

Case Studies

- Synergistic Effects : A study investigated the synergistic relationships between acrylamide derivatives and conventional antibiotics like ciprofloxacin and ketoconazole. The combination therapy resulted in lower MICs for both drugs when used alongside certain derivatives, indicating enhanced efficacy .

- Biofilm Inhibition : Another significant finding was the ability of these compounds to inhibit biofilm formation in pathogenic bacteria, which is critical in treating chronic infections. Compounds showed a superior percentage reduction in biofilm formation compared to standard treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide and analogous compounds:

Structural and Functional Insights

Backbone Variations :

- Thiophene vs. Benzene Rings : The thiophen-3-yl group in the target compound and FH321 may enhance electron-rich interactions compared to benzene-based analogs (e.g., compound 3i). Thiophene’s sulfur atom also contributes to distinct solubility and metabolic stability .

- Methoxy Substitutions : The dual methoxy groups in the target compound’s ethylamine side chain are unique. In contrast, compound 3i uses a single 2-methoxyphenyl group on a piperazine ring, which improves dopamine D3 receptor selectivity .

Synthetic Approaches :

- Most acrylamides are synthesized via carbodiimide-mediated coupling (e.g., EDCI/PyBOP) between carboxylic acids and amines. For example, FH321 was prepared using PyBOP, a reagent favoring high yields in sterically hindered reactions . Natural analogs (e.g., compound 2 in ) are isolated via chromatographic methods from plant extracts .

Biological Activity: Anti-Inflammatory Effects: Compound 2 () and compound 4 () demonstrate significant NO inhibition, highlighting the role of methoxy and hydroxyl groups in anti-inflammatory activity. The target compound’s lack of hydroxyl groups may reduce this effect but improve metabolic stability. Receptor Targeting: FH321’s dimethylamino group enhances μ-opioid receptor binding, while compound 3i’s piperazine linker confers dopamine D3 selectivity. The target compound’s dual methoxy groups may favor interactions with serotonin or adrenergic receptors, though this requires validation .

Critical Analysis of Substituent Effects

- Methoxy Positioning : 2-Methoxy substitution on the phenyl ring (as in the target compound and 3i) is associated with improved receptor affinity compared to para-substituted analogs (e.g., 4-methoxy in compound 3j) .

- Hydrophobic vs. Polar Groups : The thiophene ring’s hydrophobicity may enhance blood-brain barrier penetration (e.g., in FH321), whereas hydroxyl groups in natural products () improve solubility but limit CNS bioavailability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (E)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)-3-(thiophen-3-yl)acrylamide?

- Methodological Answer : The synthesis typically involves coupling α-bromoacrylic acid derivatives with amine intermediates under optimized conditions. For example, using EDCI as a coupling agent in DMF at 0–5°C, followed by stirring at room temperature. Purification via column chromatography (e.g., silica gel, ethyl acetate/petroleum ether mixtures) ensures high purity . Critical parameters include solvent choice (e.g., methanol for Claisen-Schmidt condensations) and reaction time (24 hours for complete conversion in KOH-mediated reactions) .

Q. How is the structural identity of this acrylamide validated post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.7–3.9 ppm), thiophene protons (δ ~7.0–7.5 ppm), and acrylamide backbone (δ ~6.3–6.8 ppm for trans-alkene protons) .

- Mass Spectrometry (MS) : High-resolution MS matches calculated molecular weights (e.g., [M+H]⁺) to confirm stoichiometry .

- Elemental Analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. What experimental precautions are critical for handling this compound in the lab?

- Methodological Answer : Follow safety protocols for acrylamides:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this acrylamide?

- Methodological Answer : DFT calculations (e.g., B3LYP hybrid functional with 6-31G* basis set) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Software like Gaussian or ORCA can optimize geometry and compute vibrational frequencies to validate experimental IR data .

Q. What strategies optimize crystallographic refinement for this compound using SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. SHELXL refines anisotropic displacement parameters and hydrogen atom positions via riding models .

- Twinning Analysis : For twinned crystals, employ TWIN/BASF commands to deconvolute overlapping reflections .

- Validation : Check R-factor convergence (R₁ < 5%) and residual electron density (<0.5 e⁻/ų) .

Q. How to design in vitro assays to evaluate its antitumor activity?

- Methodological Answer :

- Cell Lines : Use K562 (leukemia) or MCF-7 (breast cancer) cell lines for MTT assays. Seed cells in 96-well plates (5,000 cells/well) .

- Dose-Response : Test 0.1–100 µM concentrations for 48–72 hours. Include cisplatin as a positive control .

- Data Interpretation : Calculate IC₅₀ via nonlinear regression (GraphPad Prism) and validate with apoptosis markers (e.g., Annexin V/PI staining) .

Q. What computational approaches support structure-activity relationship (SAR) studies for acrylamide derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the acrylamide carbonyl and catalytic lysine residues .

- 3D-QSAR : CoMFA or CoMSIA models correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity .

Q. How to assess stability under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.